Cinacalcet Impurity 16 is a chemical compound that arises as an impurity during the synthesis of cinacalcet, a medication used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. The presence of impurities like Cinacalcet Impurity 16 is significant in pharmaceutical development, as they can affect the efficacy and safety of the drug. Understanding the characteristics and synthesis of this impurity is crucial for quality control and regulatory compliance.
Cinacalcet Impurity 16 is typically generated during the manufacturing processes of cinacalcet. The synthesis routes often involve multiple steps where various reagents and conditions can lead to the formation of different impurities. Specific methods for synthesizing cinacalcet and its impurities have been documented in patents and scientific literature, highlighting the need for meticulous monitoring during production to minimize impurity levels.
Chemically, Cinacalcet Impurity 16 is classified as a pharmaceutical impurity. Its identification and quantification are essential for ensuring the purity of cinacalcet formulations. Impurities can be classified based on their structural similarities to the parent compound or their formation pathways during synthesis.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to elucidate the structure of impurities like Cinacalcet Impurity 16. For instance, H-NMR spectra can provide insights into the molecular framework and confirm the presence of specific functional groups .
Cinacalcet Impurity 16 may participate in various chemical reactions similar to those involving cinacalcet, including:
The reaction conditions—such as temperature, pressure, and solvent choice—are critical for controlling impurity formation. For example, using specific solvents can minimize side reactions that lead to unwanted impurities .
While specific data on the mechanism of action for Cinacalcet Impurity 16 is limited, it can be inferred that impurities may influence the pharmacodynamics of cinacalcet by altering its binding affinity or efficacy at calcium-sensing receptors.
Research indicates that impurities can affect drug stability and interaction profiles; thus, understanding these effects is essential for ensuring therapeutic effectiveness .
Chemical properties such as solubility, stability under various conditions (e.g., pH variations), and reactivity with other compounds are critical for determining how this impurity behaves in formulations.
Cinacalcet Impurity 16 serves primarily as a reference substance in analytical chemistry for quality control purposes. It aids in:
Cinacalcet Impurity 16 is a defined chemical entity with established structural parameters. As the (R)-enantiomer, its free base form has the molecular formula C₂₂H₂₂F₃N, yielding a precise molecular weight of 357.41 g/mol. The hydrochloride (HCl) salt form—commonly supplied as a reference standard—adopts the formula C₂₂H₂₂F₃N·HCl, with a molecular weight of 393.87 g/mol [1] [4] [7]. This salt form enhances stability and solubility for analytical applications.
The impurity’s chemical nomenclature, (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, systematically describes its three-domain structure:
Table 1: Molecular Identity of Cinacalcet Impurity 16
Property | Free Base | HCl Salt | |
---|---|---|---|
CAS Number | 1431699-53-4 | 2469242-96-2 | |
Molecular Formula | C₂₂H₂₂F₃N | C₂₂H₂₂F₃N·HCl | |
Molecular Weight | 357.41 g/mol | 393.87 g/mol | |
Chemical Suppliers | SynZeal, Simson Pharma | Chromato Scientific | [1] [4] [5] |
The stereochemical integrity of Cinacalcet Impurity 16 is critical due to its origin as a stereochemical byproduct in cinacalcet synthesis. It possesses an (R)-configuration at the chiral center adjacent to the naphthyl group, confirmed via chiral stationary phase chromatography and synthetic pathway analysis [1] [6]. This configuration mirrors cinacalcet’s active (R)-enantiomer but arises from regioisomeric deviations or incomplete stereocontrol during manufacturing.
The impurity’s Smiles notation (C[C@@H](NCCCC1=CC=CC=C1C(F)(F)F)C2=C3C=CC=CC3=CC=C2.Cl
) explicitly denotes the R-stereochemistry (@@H
descriptor) [1] [7]. Enantiomeric purity is monitored using chiral UPLC methods, where Impurity 16 exhibits distinct retention times compared to its (S)-counterpart and cinacalcet’s diastereomers [2] [6]. Regulatory guidelines enforce strict limits (typically ≤0.15%) due to potential impacts on drug efficacy [2].
Table 2: Stereochemical Differentiation from Related Compounds
Compound | Chiral Center | Configuration | Structural Relationship to Impurity 16 | |
---|---|---|---|---|
Cinacalcet HCl | C1-Naphthyl | R | Positional isomer (3- vs 2-trifluoromethyl) | |
Impurity 16 (Free Base) | C1-Naphthyl | R | Identical stereochemistry | |
Diastereomer Isomer-1 | C1-Naphthyl | S | Stereochemical impurity in synthesis | [2] [6] |
Mass Spectrometry (MS)
LC-MS analysis of the impurity shows a characteristic protonated molecular ion [M+H]⁺ at m/z 358.4 for the free base. Fragmentation pathways include:
Nuclear Magnetic Resonance (NMR)
While explicit spectral data for Impurity 16 is absent in literature, its structure predicts key ¹H-NMR signals:
¹³C-NMR would feature resonances for the trifluoromethyl carbon (δ 125–130 ppm, q, J = 270 Hz) and naphthyl carbons.
Fourier-Transform Infrared (FTIR)
The HCl salt displays:
Chromatographic Behavior
In reversed-phase UPLC (BEH Shield RP18 column):
Table 3: Spectroscopic and Chromatographic Signatures
Technique | Key Features | Analytical Utility | |
---|---|---|---|
LC-MS | [M+H]⁺ at m/z 358.4; fragments at m/z 212, 145 | Quantification in trace analysis | |
UPLC | RRT = 1.79; asymmetric peak shape in acidic mobile phase (pH 6.6) | Separation from cinacalcet and diastereomers | |
FTIR | N–H₊ (2700–2250 cm⁻¹); C–F (1100–1200 cm⁻¹) | Salt identification and functional group screening | [1] [2] [5] |
Direct crystallographic data for Cinacalcet Impurity 16 remains unreported. However, its physicochemical behavior is contextualized by extensive studies on cinacalcet hydrochloride polymorphs. Cinacalcet HCl exists in multiple crystalline forms (I, II, III), with Form II exhibiting:
Impurity 16 likely influences cinacalcet’s crystallization as it:
The absence of impurity-specific polymorphs underscores its role as a molecular disruptor rather than an independent crystallizing entity. Current lot-release tests for cinacalcet APIs mandate control of Impurity 16 at ≤0.15% to ensure polymorphic uniformity [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0